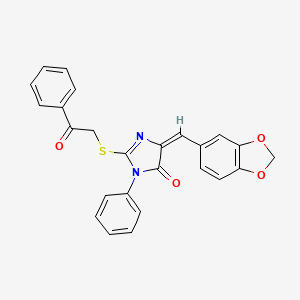
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one is a useful research compound. Its molecular formula is C25H18N2O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one is a novel synthetic derivative that has drawn attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N2O4S with a molecular weight of approximately 356.39 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities, including anticancer effects.
Research indicates that compounds containing imidazole and benzodioxole structures exhibit significant antitumor properties. The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. In particular, the compound may target Src family kinases (SFKs), which are implicated in tumor growth and metastasis .
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's efficacy against several human cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at low concentrations .
- Table 1 summarizes the IC50 values for various cell lines:
Cell Line IC50 (µM) A549 6.26 HCC827 6.48 NCI-H358 7.00 - In Vivo Studies :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria.
Testing Methods
Antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.
Results
- Minimum Inhibitory Concentration (MIC) :
- The MIC values for the tested bacteria were found to be promising, indicating that the compound can inhibit bacterial growth effectively.
Bacteria MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10
Propiedades
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c28-21(18-7-3-1-4-8-18)15-32-25-26-20(24(29)27(25)19-9-5-2-6-10-19)13-17-11-12-22-23(14-17)31-16-30-22/h1-14H,15-16H2/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMEKPAWKFWRZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














